Tricin 7-O-glucoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

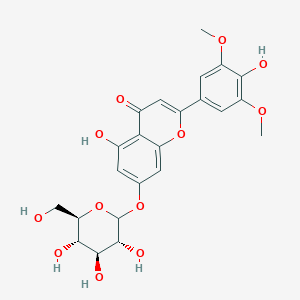

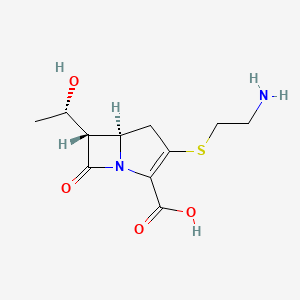

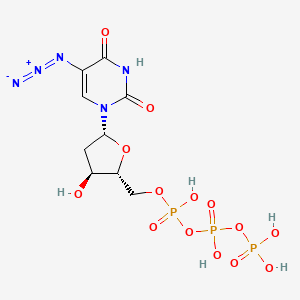

Tricin 7-O-glucoside is a glycosyloxyflavone that is tricin attached to a D-glucopyranosyl residue at position 7 via a glycosidic linkage. It has a role as a metabolite. It is a glycosyloxyflavone, a dimethoxyflavone, a dihydroxyflavone, a monosaccharide derivative and a D-glucoside. It derives from a 3',5'-di-O-methyltricetin.

科学的研究の応用

Neuroprotection in Cerebral Ischemia

Tricin 7-O-glucoside has shown promise in protecting against cerebral ischemia, a type of stroke caused by a blockage in the blood vessels supplying the brain. The compound was effective in reducing apoptosis (cell death) and cytotoxicity in a cultured neuronal cell line and also demonstrated significant neuroprotective potential in rats subjected to ischemia and reperfusion (I/R) injury. It appears to work by inhibiting the activation of NF-κB and reducing the expression of HMGB1, a protein associated with inflammation and tissue damage (Jiang et al., 2012).

Antioxidant and Antiproliferative Activities

Tricin 7-O-glucoside, derived from sugarcane juice, has been studied for its antioxidant and antiproliferative activities. It exhibited high antioxidant activity and showed in vitro antiproliferative activity against several human cancer cell lines, notably in breast cancer cells. This suggests its potential role in cancer prevention and treatment (Duarte-Almeida et al., 2007).

Enhanced Bioavailability

The oral bioavailability of tricin, which is naturally low, has been improved through the synthesis of tricin-amino acid derivatives. These derivatives demonstrated enhanced cell permeability and stability, making them potential candidates for drug development, especially in the context of anti-human cytomegalovirus (HCMV) activity (Ninomiya et al., 2011).

Separation and Purification Techniques

A new method has been established for the preparation of tricin from bamboo leaves. This method offers an alternative to traditional chemical synthesis and provides a more efficient way to obtain pure tricin for pharmaceutical and biomedical applications (Jiao et al., 2007).

Glucose Uptake Enhancement

Tricin has been found to significantly increase glucose uptake in C2C12 mouse skeletal muscle cells. This effect is mediated by the activation of protein kinase B (Akt) and AMP-activated protein kinase (AMPK), suggesting potential use in the treatment of diabetes (Kim et al., 2016).

Immunomodulatory Activity

Isolated from the leaves of Pleioblastus amarus, tricin has shown immunomodulatory activity. It inhibits the proliferation of murine T lymphocytes and stimulates the proliferation of murine B lymphocytes, indicating potential applications in immunotherapy (Wang et al., 2004).

Anticancer Potential in Glioma Cells

In studies involving C6 glioma cells, tricin inhibited cell proliferation and invasion. It altered cytoskeletal organization, reduced matrix-metalloproteinase expression, and upregulated E-cadherin. Importantly, tricin upregulated microRNA-7, which targets focal adhesion kinase (FAK), a key player in cancer cell proliferation and invasion (Chung et al., 2018).

Anti-Inflammatory Effects

Tricin has been found to exhibit anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as reducing the expression of pro-inflammatory cytokines in macrophages. It inhibits NF-κB translocation and stimulates AMPK activation, highlighting its potential as an anti-diabetic and anti-obesity agent (Lee & Imm, 2017).

Anti-Influenza Virus Activity

Tricin has demonstrated significant anti-influenza virus activity against various influenza strains. It reduced the expression of viral proteins and mRNA in infected cells and showed efficacy in ameliorating symptoms and improving survival rates in influenza-infected mice (Yazawa et al., 2011).

特性

製品名 |

Tricin 7-O-glucoside |

|---|---|

分子式 |

C23H24O12 |

分子量 |

492.4 g/mol |

IUPAC名 |

5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C23H24O12/c1-31-15-3-9(4-16(32-2)19(15)27)13-7-12(26)18-11(25)5-10(6-14(18)34-13)33-23-22(30)21(29)20(28)17(8-24)35-23/h3-7,17,20-25,27-30H,8H2,1-2H3/t17-,20-,21+,22-,23?/m1/s1 |

InChIキー |

JGXFMIJHKASCIZ-NODAHLOSSA-N |

異性体SMILES |

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

正規SMILES |

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methanone, [(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)-1-cyclohexen-1-yl][5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-](/img/structure/B1253605.png)

![(1S,4R,7S,10S,13S,16S)-24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1253617.png)

![3-(2,3-Dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B1253619.png)

![[17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B1253623.png)

![2-[(2-chloro-1-oxoethyl)-(2,2-dimethoxyethyl)amino]-2-(4-chlorophenyl)-N-cyclohexylacetamide](/img/structure/B1253626.png)

![(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1253629.png)